molecular formula C12H14FNO3 B1339618 tert-Butyl (4-fluoro-2-formylphenyl)carbamate CAS No. 844891-31-2

tert-Butyl (4-fluoro-2-formylphenyl)carbamate

Cat. No.: B1339618
CAS No.: 844891-31-2
M. Wt: 239.24 g/mol
InChI Key: KRTNPYAOWNCJNZ-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluoro-2-formylphenyl)carbamate is an organic compound with the molecular formula C12H14FNO3 and a molecular weight of 239.24 g/mol . It is a solid at room temperature and is often used in various chemical research and industrial applications.

Preparation Methods

The synthesis of tert-Butyl (4-fluoro-2-formylphenyl)carbamate typically involves the reaction of 4-fluoro-2-formylphenyl isocyanate with tert-butyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl (4-fluoro-2-formylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-fluoro-2-formylphenyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various chemical reactions, altering the activity of the target molecules. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (4-fluoro-2-formylphenyl)carbamate can be compared with similar compounds such as:

    tert-Butyl (3-formylphenyl)carbamate: Similar structure but with the formyl group in a different position.

    tert-Butyl (4-fluorophenyl)carbamate: Lacks the formyl group, affecting its reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Biological Activity

tert-Butyl (4-fluoro-2-formylphenyl)carbamate is an organic compound with the molecular formula C12H14FNO3. It has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.

The compound features a tert-butyl group , a fluorinated aromatic ring , and a formyl group , contributing to its chemical reactivity. The synthesis typically involves the reaction of 4-fluoro-2-formylphenyl isocyanate with tert-butyl alcohol under controlled conditions, often using a catalyst and an inert atmosphere to minimize side reactions.

Synthesis Methods

MethodDescription
Reaction with IsocyanateInvolves the use of 4-fluoro-2-formylphenyl isocyanate and tert-butyl alcohol.
OxidationCan be oxidized to form carboxylic acids or other derivatives.
ReductionThe formyl group can be reduced to an alcohol.
SubstitutionThe fluoro group can be substituted with other functional groups using various reagents.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in various chemical reactions, influencing the activity of target molecules, which is crucial for its application in biochemical assays and enzyme studies.

Enzyme Interaction Studies

The compound is utilized in studying enzyme interactions, serving as a probe in biochemical assays. Its ability to modify enzyme activity makes it valuable in research aimed at understanding enzyme mechanisms and developing inhibitors.

Case Studies

  • Dopamine Derivatives : Research has shown that derivatives of compounds similar to this compound exhibit significant biological activity in dopamine receptor studies, indicating potential applications in neuropharmacology .
  • Inhibitory Activity : In a study focusing on selective G protein-coupled receptor kinase inhibitors, compounds structurally related to tert-butyl carbamates displayed significant inhibitory activity, suggesting that modifications to the structure can enhance biological efficacy .

Comparative Analysis

When comparing this compound with similar compounds, several unique aspects emerge:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl carbamateBasic carbamate structureCommonly used as a protective group
4-FluorobenzaldehydeFluorinated aromatic ringWidely used in organic synthesis
5-Amino-4-(dimethylamino)-2-methoxyphenolAmino and methoxy groupsImportant precursor in pharmaceutical chemistry

The presence of both fluorine substitution and the formyl group enhances the reactivity and potential applications of this compound compared to its analogs.

Properties

IUPAC Name

tert-butyl N-(4-fluoro-2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTNPYAOWNCJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469935
Record name tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-31-2
Record name Carbamic acid, (4-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-fluoro-2-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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